| Ion Formula | IUPAC-Recommended Name | Common Name / Synonym | Charge | Conjugate Acid |
|---|---|---|---|---|
HPO3^2- |
Phosphonate [1] | Hydrogen phosphite [2] [3]; Phosphite ion [1] | -2 | Phosphorous Acid (H₃PO₃) [1] |
H2PO3^- |
Hydrogenphosphonate [1] | Dihydrogen phosphite [1]; Acid phosphite [1] | -1 | Phosphorous Acid (H₃PO₃) [1] |
A significant point of confusion arises because the IUPAC recommends the names "phosphonate" for the HPO3^2- ion and "hydrogenphosphonate" for the H2PO3- ion, rather than "phosphite" [1]. However, the name "phosphite" remains in common use. The commonly encountered salt, disodium hydrogen phosphite (Na2HPO3), is a white, crystalline solid with reducing properties [4].
While a direct protocol for analyzing hydrogen phosphite is not available, a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of sodium (Na+) and phosphate (PO4^3-) ions in a complex pharmaceutical suspension provides a relevant and advanced analytical approach [5]. This method is particularly useful for quality control and research settings.
The following detailed methodology is adapted from a 2025 study [5]:
The logical workflow for this analytical protocol is summarized in the following diagram:
HPLC-ELSD Workflow for Ion Analysis
This method is considered a powerful alternative to more complex techniques like ion chromatography or ICP-MS, offering a balance of sensitivity, robustness, and ease of implementation on standard HPLC equipment [5].
The relationship between hydrogen phosphite ions and their parent acid can be clearly visualized. These ions are the conjugate bases of phosphorous acid, and their interconversion depends on the pH of the environment.
Acid-Base Relationships of Phosphorous Acid and Phosphite Ions
The hydrogenphosphite anion (H₂PO₃⁻) often acts as a key component in crystal structures, forming extensive hydrogen-bonded networks that provide structural cohesion.
The table below summarizes quantitative crystal data and strong hydrogen-bond interactions from a crystallographic study of cytosinium dihydrogen phosphite [1].
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C₄H₆N₃O⁺·H₂PO₃⁻ |
| Molecular Weight | 193.10 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 4.5625 Å, b = 6.4739 Å, c = 6.5933 Å α = 92.934°, β = 91.236°, γ = 98.627° | | Unit Cell Volume | 192.21 ų | | Strong H-Bonds (D-H···A) | N1-H1···O2, O1-H1A···O3, N3-H3···O3, N8-H7···O2 H-bond lengths range from 1.75 Å to 1.94 Å. |
In this structure, the inorganic moieties form a network of H₂PO₃⁻ tetrahedra connected by strong O-H···O hydrogen bonds, creating a two-dimensional network. The organic cations are then bonded to these inorganic layers via N-H···O interactions [1].
Research on bis-urea anion receptors reveals how synthetic molecules can selectively recognize H₂PO₄⁻ (dihydrogen phosphate), which is structurally analogous to H₂PO₃⁻. The thermodynamic parameters offer insights into the binding behavior.
The table below summarizes binding data from isothermal titration calorimetry (ITC) for receptors interacting with TBA-H₂PO₄ (tetrabutylammonium dihydrogen phosphate) in DMF [2].
| Receptor | Binding Constant (K_b M⁻¹) | ΔH° (kJ mol⁻¹) | −TΔS° (kJ mol⁻¹) | Stoichiometry (n) |
|---|---|---|---|---|
| BUR-1 | 3.83 ± 0.04 × 10⁴ | -3.75 | -19.32 | 2.32 |
| BUR-2 | 3.07 ± 0.02 × 10³ | -7.18 | -12.72 | 1.95 |
| BUR-3 | 5.16 ± 0.05 × 10² | -6.03 | -15.16 | 1.07 |
A key finding is that binding to H₂PO₄⁻ is often entropy-driven, indicated by the favorable negative TΔS° term. This is likely due to the release of solvent molecules (water) upon the anion binding to the receptor [2].
A 2025 study reports an ammonium iron hydrogen phosphite (FeHPhi) electrocatalyst. The [HPO₃]²⁻ oxoanion acts as a Lewis base, creating a chloride-repellant ("chlorophobic") environment that protects the anode from corrosion in seawater. This property is crucial for developing durable catalysts for hydrogen production via seawater electrolysis [3].
The following workflow visualizes the crystallization method used to prepare the cytosinium dihydrogen phosphite single crystal for structural analysis [1]:
Crystal Growth Workflow [1]
For determining binding affinity, researchers used Isothermal Titration Calorimetry (ITC) and ¹H NMR Titration [2]:
Phosphorous acid (H₃PO₃) is a diprotic oxyacid of phosphorus, despite having three hydrogen atoms. Its structure and acid-base behavior are key to understanding its relationship with hydrogenphosphite.
| Species | Formula | Common Name | Systematic IUPAC Name | pKa |
|---|---|---|---|---|
| Phosphorous Acid | HP(O)(OH)₂ | Phosphorous acid | Phosphonic acid | - |
| First Conjugate Base | HP(O)₂(OH)⁻ | Dihydrogen phosphite | Hydrogen phosphonate | 1.3 [1] |
| Second Conjugate Base | HPO₃²⁻ | This compound / Phosphite | Phosphonate | 6.7 [1] |
It is critical to note that the hydrogen atom directly bonded to phosphorus is not readily ionizable in aqueous conditions. Therefore, H₃PO₃ is diprotic, not triprotic [1]. The IUPAC recommended name for the HPO₃²⁻ ion is phosphonate, but This compound remains common in chemical literature [1].
The table below summarizes key properties of phosphorous acid for experimental design.
| Property | Value / Description |
|---|---|
| Chemical Formula | H₃PO₃ [1] |
| Molar Mass | 81.99 g/mol [1] |
| Appearance | White, deliquescent solid [1] |
| Melting Point | 73.6 °C [1] |
| Boiling Point | ~200 °C (decomposes) [1] |
| Density | 1.651 g/cm³ (at 21 °C) [1] |
| Solubility in Water | 310 g/100 mL [1] |
| Acidity (pKa₁) | 1.3 [1] |
A common laboratory and industrial method for preparing phosphorous acid is the controlled hydrolysis of phosphorus trichloride (PCl₃) [1] [2].
Accurate determination of phosphorus species is crucial in chemical and environmental research. The following table outlines common and advanced techniques.
| Method | Principle | Application Notes |
|---|---|---|
| Colorimetry | Measurement of light absorption by a colored complex (e.g., "molybdenum blue") [4] | Standard for inorganic orthophosphate (H₃PO₄ and its anions); requires sample digestion for organic P and phosphonates [4]. |
| Ion Chromatography (IC) | Separation of ions based on affinity to a stationary phase. | Effective for separating and quantifying different ionic species like phosphite (HPO₃²⁻) and phosphate (HPO₄²⁻) in a mixture [4]. |
| Nuclear Magnetic Resonance (³¹P NMR) | Detection of the ³¹P nucleus in different chemical environments. | Powerful for identifying and quantifying different phosphorus species, including phosphonates, in complex mixtures without destruction [4]. |
| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | Often coupled with IC or LC (ICP-MS, LC-MS); provides high sensitivity and specificity [4]. |
Phosphorous acid and its salts are valuable in organic synthesis and other applied research areas.
The redox behavior is central to many of its applications, from water treatment agents to PVC stabilizers [1] [3]. The experimental workflow for its synthesis and primary applications can be visualized as follows:
The term "hydrogenphosphite" is not specifically detailed in the search results. However, the data on phosphine (PH₃), a highly toxic and flammable gas, is highly relevant because many phosphorus-containing inorganic salts can decompose or react to produce phosphine gas [1] [2].
The table below summarizes the critical hazard information for phosphine from official U.S. occupational safety sources (OSHA and NIOSH) [1] [2].
| Property | Details |
|---|---|
| Synonyms | Hydrogen phosphide, Phosphorated hydrogen, Phosphorus trihydride [1] [2] |
| Physical Description | Colorless gas with a fish- or garlic-like odor. Shipped as a liquefied compressed gas. Pure compound is odorless [1] [2]. |
| Major Hazards | • Toxicity: Highly toxic by inhalation. • Flammability: Flammable gas, can ignite spontaneously in air [2]. • Chemical Incompatibility: Reacts with air, oxidizers, chlorine, acids, and moisture [2]. | | OSHA PEL (8-hour TWA) | 0.3 ppm (0.4 mg/m³) [1] [2] | | NIOSH REL (10-hour TWA) | 0.3 ppm (0.4 mg/m³) [2] | | NIOSH REL (STEL) | 1 ppm (1 mg/m³) [2] | | NIOSH IDLH | 50 ppm [2] | | Target Organs | Respiratory system [2] |
Based on the identified hazards of phosphine gas, which may be generated from this compound compounds, the following safety principles are critical.
The logical relationships between the hazards of phosphine and the necessary safety controls can be visualized in the following workflow:
This diagram outlines the core safety logic: identifying phosphine gas as the key hazard when handling this compound compounds and linking it to essential laboratory safety controls.
The table below summarizes key physicochemical properties of phosphite (HPO₃²⁻) and related compounds, synthesized from the available literature.
| Property | Phosphite (HPO₃²⁻) Salts (e.g., Sodium Phosphite) | Dimethyl Hydrogen Phosphite |
|---|---|---|
| General Solubility | Highly soluble in water; can be 10³ to 10⁶ times more soluble than orthophosphates in the presence of common divalent cations like Ca²⁺ and Mg²⁺ [1]. | Miscible with most common organic solvents and soluble in water [2]. |
| Aqueous Stability | Can be stable in various natural environments, but undergoes transformations under specific conditions [1]. | Hydrolyzes in water with a half-life of approximately 10 days at 25°C; hydrolysis accelerates under basic conditions [2]. |
| Thermal & Oxidative Stability | Oxidizes to phosphate under mild thermal conditions (e.g., 78–83°C) in the presence of urea. Can form condensed P compounds like pyrophosphite through wet-dry cycles [1]. | Stable under standard storage conditions. Boiling point is 170–171°C [2]. |
| Notable Characteristics | Its high solubility and reactivity made it a plausible precursor to organophosphorus compounds in prebiotic chemistry on early Earth [1]. | Used industrially as a flame retardant, lubricant additive, and pesticide intermediate. Commercial product is typically high-purity (99%) [2]. |
Recent prebiotic chemistry studies detail methods to observe phosphite transformations, which illustrate its stability under controlled conditions [1].
To demonstrate the oxidation and condensation of phosphite into pyrophosphite and orthophosphate under mild thermal conditions simulating a prebiotic environment.
This procedure is adapted from a 2023 study on prebiotic chemistry [1].
The following diagram illustrates the key transformation pathways of phosphite under experimental prebiotic conditions, showing its role as a central precursor to more complex molecules.
This pathway shows phosphite as a hub molecule capable of forming condensed P compounds, oxidizing to phosphate, or reacting with organic molecules [1].
Hydrogen phosphites, particularly those of transition metals, are an important class of materials in modern chemical research, showing significant promise in energy-related applications like electrocatalysis for hydrogen production [1] [2]. These protocols detail the synthesis of selected aluminium, nickel-iron, and cobalt-based hydrogen phosphite materials, which are notable for their role in creating efficient and energy-saving catalytic systems [3] [1].
This protocol describes the preparation of aluminium hydrogen phosphite, a compound identified for its utility as a flame retardant in polymers [3].
Primary Application: Used as a flame retardant additive in various polymers, including thermosetting plastics (e.g., epoxy resins, polyester), and thermosoftening plastics (e.g., polyurethane) [3].
Detailed Synthesis Procedure:
Formulation as a Flame Retardant: The synthesized aluminium hydrogen phosphite can be mixed with the target polymer. For instance, a composition might include 100 parts by weight of polymer and 1 to 100 parts by weight of aluminium hydrogen phosphite. Other common flame retardant synergists, such as ammonium polyphosphate or zinc oxide, may be incorporated as required [3].
This advanced protocol outlines a one-step electrodeposition method to create amorphous bimetallic hydrogen phosphite catalysts on a conductive substrate for electrochemical hydrogen production [1].
Primary Application: Serves as a high-performance, non-noble metal-based electrocatalyst for the hydrogen evolution reaction (HER) and urea oxidation reaction (UOR), enabling energy-saving hydrogen production coupled with wastewater purification [1].
Detailed Synthesis Procedure:
The workflow for this synthesis is as follows:
The tables below summarize key performance metrics for the hydrogen phosphite materials described in the protocols.
Table 1: Electrocatalytic Performance of NixFe1-x(H2PO2)2
| Material Composition | Application | Performance Metric | Value | | :--- | :--- | :--- | :--- | | Ni₀.₇Fe₀.₃(H₂PO₂)₂ | Hydrogen Evolution Reaction (HER) | Overpotential @ 10 mA cm⁻² | 92 mV [1] | | Ni(H₂PO₂)₂ | Urea Oxidation Reaction (UOR) | Potential @ 10 mA cm⁻² | 1.31 V [1] | | Ni₀.₇Fe₀.₃(H₂PO₂)₂ || Ni(H₂PO₂)₂ | Coupled HER||UOR System | Cell Voltage @ 10 mA cm⁻² | 1.43 V [1] |
Table 2: Overview of Other Hydrogen Phosphite Compounds and Synthesis Methods
| Compound Name | Synthesis Method | Key Features / Applications | Reference |
|---|---|---|---|
| Cobalt Boride-Phosphite (Co~xB~-[0.2]P-O) | Iterative reduction synthesis | Platinum-like HER performance (33 mV overpotential); mixed crystalline-amorphous heterostructure [2]. | |
| Ethylenediammonium cobalt bis(hydrogen phosphite) dichloride | Precipitation from aqueous solution | Layered structure; representative of a new "layered hydrophosphite" family for materials chemistry [4]. | |
| Dialkyl Hydrogen Phosphites | Reaction of phosphorous acid with alcohols | Organic esters; historically prepared using solvents like hexane or mineral oil [5]. |
Hydrogen phosphite compounds, particularly those of transition metals, are accessible through wet-chemical and electrochemical methods. The synthesized materials, especially those with amorphous and bimetallic structures, demonstrate exceptional performance in electrocatalysis, rivaling noble-metal catalysts in some cases [1] [2]. This makes them highly attractive for sustainable energy technologies. Future research directions may focus on optimizing these synthesis protocols further, exploring the hydrogen phosphite chemistry of other metals, and scaling up production for industrial application.
1. Introduction Dialkyl hydrogen phosphites (general formula (RO)₂P(O)H) are important organophosphorus compounds characterized by a phosphorus-hydrogen (P-H) bond. Their chemical behavior is influenced by a tautomeric equilibrium between the phosphonite form (P(III), (RO)₂P(O)H) and the phosphonate form (P(V), (RO)₂P(O)H), making them valuable building blocks in organic synthesis and effective additives in industrial applications [1].
2. Key Applications
3. Quantitative Performance Data The table below summarizes performance data for various dialkyl hydrogen phosphites as extreme pressure/anti-wear additives, demonstrating the critical influence of alkyl chain structure.
Table 1: Performance of Dialkyl Hydrogen Phosphites as Lubricant Additives [2]
| Dialkyl Hydrogen Phosphite | Molecular Weight (g/mol) | FZG Failure Load Stage (ASTM D5182) | Relative Performance Notes |
|---|---|---|---|
| Dibutyl | 194.19 | 12+ | Highest performance; delivers more phosphorus to steel surface |
| Di-4-methyl-2-pentyl | 234.29 | 11 | Good performance |
| Dicyclohexyl | 218.25 | 10 | Moderate performance |
| Di-iso-octyl | 250.31 | 9 | Moderate performance |
| Di-2-ethyl-1-hexyl | 250.31 | 8 | Lower performance |
| Dilauryl (Di-dodecyl) | 418.62 | 7 | Lowest performance in this series |
Table 2: Dielectric Thermal Analysis (DETA) Data of Phosphites [2]
| Dialkyl Hydrogen Phosphite | Peak Tan Delta Frequency (Hz) at 80°C | Relative Polarization Time |
|---|---|---|
| Dibutyl | 100,000 | Fastest |
| Di-2-ethyl-1-hexyl | 20,000 | Intermediate |
| Dilauryl | 10,000 | Slowest |
4. Structure-Activity Relationships
This classic method produces dialkyl hydrogen phosphites from phosphorus trichloride and alcohols [4].
Workflow Diagram: Phosphite Synthesis via Ammonia Neutralization
Materials:
Procedure:
Notes:
This method converts monoalkyl hydrogen phosphonates to dialkyl phosphates, demonstrating a key transformation of phosphorus compounds [5].
Materials:
Procedure:
Notes:
A primary application of hydrogenphosphite salts is serving as a phosphorus source for synthesizing valuable organophosphorus compounds, which are crucial in agrochemicals, pharmaceuticals, and materials science.
Protocol: Nickel-Catalyzed Synthesis of H-Phosphonate Diesters from Sodium Hypophosphite [1]
Objective: To directly convert sodium hypophosphite into H-phosphonate diesters, which are key platform molecules in organophosphorus chemistry.
Reaction Principle: A nickel-catalyzed cross-coupling that bridges homogeneous and heterogeneous catalysis.
Materials:
Procedure:
Key Data for Aryl H-Phosphonate Synthesis [1]
| Aryl Iodide Substituent | Yield (%) | Note |
|---|---|---|
| Electron-neutral (e.g., Ph-) | 85-90 | Representative high yield |
| Electron-withdrawing (e.g., p-NO₂-) | 80-85 | Tolerated well |
| Electron-donating (e.g., p-OMe-) | 82-88 | Tolerated well |
| Ortho-substituted | 75-80 | Slight decrease due to sterics |
Protocol: Palladium-Catalyzed Asymmetric Hydrophosphorylation of Alkynes [1]
Hypophosphites function as mild hydride donors in various reductive transformations, often replacing more hazardous reagents.
Protocol: Palladium-Catalyzed Hydro-dehalogenation of Aryl Halides [1]
Objective: To replace aryl halides with hydrogen, a key step in deprotection or detoxification.
Reaction Principle: A catalytic cycle where hypophosphite serves as a hydrogen source.
Materials:
Procedure:
Key Data for Hydrodehalogenation [1]
| Aryl Halide | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Iodonisole | Pd-gC₃N₄ | 2 | 95 |
| 4-Bromoanisole | Pd-gC₃N₄ | 4 | 90 |
| 4-Chloroanisole | Pd-gC₃N₄ | 4 | 85 (Note: Lower reactivity of C-Cl bond) |
Protocol: Catalyst-Free Reductive Amination Using Sodium Hypophosphite [1]
Organic hydrogen phosphites can act as effective catalysts for key carbon-carbon bond-forming reactions.
Objective: To catalyze the synthesis of 3-indolyl methanamine derivatives, important structural motifs in pharmaceuticals.
Reaction Principle: Organic hydrogen phosphites act as mild Brønsted acid catalysts.
Materials:
Procedure:
Key Data for Friedel-Crafts Catalysis [2]
The following diagram summarizes the core applications and workflows of hydrogenphosphites in organic synthesis.
Hydrogenphosphites, particularly sodium hypophosphite, have solidified their role as versatile, efficient, and sustainable reagents in the synthetic chemist's toolbox. Their primary applications as precursors to organophosphorus compounds and as mild reducing agents are well-established in protocols for hydrodehalogenation, reductive amination, and cross-coupling reactions [1]. Furthermore, their utility as Brønsted acid catalysts in C-C bond-forming reactions highlights their functional diversity [2].
Future developments are likely to focus on:
Given their safety profile, cost-effectiveness, and reactivity, hydrogenphosphites are poised for continued growth in application, aligning with the principles of green and sustainable chemistry.
| Method | Principle | Detection Limit | Linear Range | Key Applications | Key Equipment & Reagents |
|---|---|---|---|---|---|
| Enzymatic Fluorometric Assay [1] | Enzymatic oxidation of phosphite to phosphate by PTXD/PDH, coupled to NAD+ reduction and fluorescent resorufin production. | 0.25 nmol | Not specified (suitable for 96-well plate high-throughput screening). | Plant tissue extracts, biological & environmental samples, fungicide monitoring. | 96-well microtiter plate, fluorometer, recombinant phosphite dehydrogenase (PTXD/PDH), NAD+, resazurin. |
| Bacterial Binding Protein Assay (MST) [2] | Binding affinity measurement between protein (e.g., PtxB) and phosphite via Microscale Thermophoresis (MST). | Kd ~50-240 nM (for phosphite) | Affinity measurement (Kd). | Studying high-affinity transport mechanisms, environmental microbial phosphorus cycling. | Microscale Thermophoresis instrument, fluorescent dye (e.g., RED-tris-NTA), recombinant PBP (e.g., Te_PtxB, Pm_PhnD). |
| Gas Chromatography (GC) [3] | Separation of volatile compounds (e.g., dimethyl hydrogen phosphite) followed by flame ionization or mass spectrometry detection. | Linear range: 10-1000 ng (for GC-FID) | 10 to 1000 ng (for GC-FID). | Analysis of alkyl phosphite esters (e.g., dimethyl hydrogen phosphite) in air, water, and dust samples. | Gas Chromatograph with FID or MS detector, capillary column. |
This protocol is adapted from the method described by López et al. (2011) for quantifying phosphite in biological and environmental samples [1].
1. Principle The assay utilizes the enzyme phosphite dehydrogenase (PTXD), which catalyzes the oxidation of phosphite to phosphate, using NAD+ as a co-substrate. The reaction produces NADH, which in turn reduces resazurin to the highly fluorescent product, resorufin, in a reaction catalyzed by diaphorase. The fluorescence intensity is proportional to the phosphite concentration [1].
2. Equipment & Reagents
3. Procedure
The workflow for this protocol is outlined below.
This protocol is based on the work of McSorley et al. (2017) to study the ultra-high affinity binding of phosphite to bacterial periplasmic binding proteins (PBPs) like Te_PtxB [2].
1. Principle Microscale Thermophoresis (MST) measures the motion of molecules along a microscopic temperature gradient. Binding of a ligand (phosphite) to a fluorescently labeled protein (PBP) changes the protein's hydration shell, size, and charge, altering its thermophoretic behavior. This change is used to calculate the binding affinity (Dissociation constant, Kd) [2].
2. Equipment & Reagents
3. Procedure
The workflow for studying the molecular basis of phosphite binding is as follows.
I hope these detailed application notes and protocols assist in your research. Should you need to delve deeper into the structural aspects or require information on other derivatives, please do not hesitate to ask.
The reaction of phosphorus trichloride (PCl₃) with methanol represents a fundamental transformation in organophosphorus chemistry with significant implications across pharmaceutical, agricultural, and industrial applications. This reaction enables the efficient synthesis of phosphite esters and hydrogenphosphites, which serve as versatile intermediates in the production of organophosphorus compounds. The strategic importance of these compounds stems from their diverse applications as pesticide precursors, pharmaceutical intermediates, flame retardants, and ligands for catalysis [1] [2]. Understanding the controlled pathways of this reaction is essential for researchers and development professionals seeking to exploit phosphorus chemistry in targeted synthetic applications.
The PCl₃-methanol reaction system demonstrates remarkable synthetic versatility, with product profiles highly dependent on reaction stoichiometry, temperature control, presence of base, and solvent environment [3] [4] [5]. This technical overview provides detailed experimental protocols, safety considerations, and analytical methodologies to enable researchers to reliably target specific phosphite products while minimizing hazardous byproducts. The fundamental chemistry proceeds through a sequential substitution mechanism where methoxy groups progressively replace chloride atoms on phosphorus, with the final product determined by whether the reaction is conducted in the presence or absence of a base [2].
The reaction between phosphorus trichloride and methanol proceeds through a nucleophilic substitution mechanism where the oxygen atom of methanol attacks the electrophilic phosphorus center in PCl₃. This process initiates a complex reaction network with competing pathways that can be directed toward different products through careful control of experimental conditions. The phosphorus atom in PCl₃ exhibits pnictogen bonding capability, acting as a Lewis acid through its σ-hole region opposite to the P-Cl bonds, while the lone pair on phosphorus can also facilitate Lewis base behavior [6] [2]. This dual reactivity underpins the complex behavior of PCl₃ in nucleophilic environments.
Gas-phase studies using matrix isolation infrared spectroscopy have revealed that the initial interaction between PCl₃ and methanol involves the formation of a noncovalent adduct stabilized primarily through P···O pnictogen bonding rather than conventional hydrogen bonding [4] [6]. This adduct represents the crucial first intermediate in the substitution pathway. Computational analyses at B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels indicate that the P-bonded adduct is more stable than the H-bonded alternative by approximately 1.56 kcal/mol, highlighting the driving force for the observed reaction trajectory [6]. The subsequent reaction steps involve sequential displacements of chloride ions by methoxy groups, with the liberation of hydrogen chloride as a byproduct.
The product distribution in the PCl₃-methanol system is governed by three competing pathways that can be manipulated through stoichiometric control and reaction conditions:
Phosphite Ester Formation (With Base): When the reaction is conducted in the presence of a tertiary amine base such as diethylaniline or triethylamine, the hydrogen chloride byproduct is efficiently scavenged, preventing further reactions and leading to the formation of trimethyl phosphite as the primary product [7] [2]. This pathway follows a straightforward substitution mechanism where all three chloride atoms are replaced by methoxy groups: PCl₃ + 3CH₃OH + 3R₃N → P(OCH₃)₃ + 3R₃NH⁺Cl⁻ [2].
Dialkyl Hydrogenphosphite Formation (Without Base): In the absence of a base and with excess methanol, the reaction takes a different trajectory, resulting in the formation of dimethyl this compound ((CH₃O)₂P(O)H) along with hydrochloric acid and methyl chloride as byproducts [3] [8] [2]. This transformation involves an Arbuzov-type rearrangement where one alkyl group is eliminated as alkyl chloride. The stoichiometry for this pathway is: PCl₃ + 3CH₃OH → (CH₃O)₂P(O)H + 2HCl + CH₃Cl [2].
Monosubstituted Intermediate Formation: With strict stoichiometric control (1:1 molar ratio) and in the absence of base, the reaction can be halted at the monosubstituted stage, producing methoxyphosphorodichloridite (CH₃OPCl₂) [2]. This intermediate is highly reactive and can be further functionalized to access diverse phosphorus-containing compounds.
Table 1: Product Distribution Based on Reaction Conditions
| Molar Ratio (PCl₃:MeOH) | Presence of Base | Primary Product | Byproducts |
|---|---|---|---|
| 1:1 | No | CH₃OPCl₂ | HCl |
| 1:2 | No | (CH₃O)₂PCl | HCl |
| 1:3 | No | (CH₃O)₂P(O)H | HCl + CH₃Cl |
| 1:3 | Yes (tertiary amine) | (CH₃O)₃P | R₃NH⁺Cl⁻ |
The following diagram illustrates the competing reaction pathways and their dependence on base presence:
This protocol describes the synthesis of trimethyl phosphite using a modified McCombie-Saunders-Stacey approach with diethylaniline as the acid scavenger, producing high-purity product in approximately 83% yield [7].
Materials and Equipment:
Procedure:
Notes and Troubleshooting:
This protocol details the industrial preparation of dimethyl this compound via the base-free reaction of PCl₃ with excess methanol, following an Arbuzov rearrangement pathway [3] [8].
Materials and Equipment:
Procedure:
Process Optimization:
For large-scale production, continuous processes offer advantages in safety and efficiency. The following protocol is adapted from patent literature [5]:
System Configuration:
Procedure:
Key Process Parameters:
Table 2: Optimization Parameters for Phosphite Ester Synthesis
| Parameter | Trimethyl Phosphite | Dimethyl this compound | Triethyl Phosphite |
|---|---|---|---|
| Molar Ratio (PCl₃:ROH) | 1:3 | 1:3 | 1:3 |
| Temperature Range | 0°C to reflux | 0°C to 25°C | 0°C to reflux |
| Reaction Time | 1.5-2 hours | 2-3 hours | 1.5-2 hours |
| Solvent System | Petroleum ether | Butane/Hexane | Petroleum ether |
| Acid Scavenger | Diethylaniline (1:3) | None | Diethylaniline (1:3) |
| Yield Range | 83-90% | 90-93% | 83-86% |
| Purification Method | Vacuum distillation | Vacuum distillation | Vacuum distillation |
Table 3: Spectral Characteristics of Phosphorus-Methanol Reaction Products
| Compound | ³¹P NMR (ppm) | IR Key Absorptions (cm⁻¹) | Boiling Point | Refractive Index |
|---|---|---|---|---|
| PCl₃ | +220 (ref. H₃PO₄) | 485 (P-Cl str) | 76°C/760 mmHg | 1.512 (21°C) |
| CH₃OPCl₂ | +170 to +190 | 1050 (P-O-C str) | 62°C/100 mmHg | 1.470 (20°C) |
| (CH₃O)₂PCl | +155 to +170 | 1055 (P-O-C str) | 76°C/100 mmHg | 1.438 (20°C) |
| Trimethyl Phosphite | +139 to +141 | 1050 (P-O-C str), 820 (P-C str) | 57-58°C/16 mmHg | 1.4104-1.4106 (25°C) |
| Dimethyl this compound | +8 to +10 | 1255, 1225 (P=O), 1175 (P-O-CH₃), 1330 (P-CH₃) | 71°C/21 mmHg | 1.400 (20°C) |
The reaction of phosphorus trichloride with methanol involves significant hazards that require rigorous safety protocols:
Phosphorus Trichloride Hazards: PCl₃ is highly toxic, corrosive, and reacts violently with water and alcohols, releasing hydrogen chloride gas [2]. The NIOSH recommended exposure limit (REL) is 0.2 ppm (TWA) and 0.5 ppm (STEL), with an IDLH of 25 ppm [2]. Personal protective equipment must include chemical-resistant clothing, face shield, and appropriate respiratory protection when engineering controls are insufficient.
Reaction Exothermicity: The substitution reaction is highly exothermic and requires careful temperature control to prevent thermal runaway. Laboratory-scale reactions should employ cooling baths and controlled addition rates, while industrial processes require jacketed reactors with emergency cooling capacity [7].
Hydrogen Chloride Management: Gaseous HCl is produced in substantial quantities and must be effectively captured using scrubber systems containing alkaline solutions (e.g., NaOH or Ca(OH)₂). Proper ventilation is essential to prevent corrosion and exposure hazards [5] [7].
Phosphite esters synthesized through the PCl₃-methanol reaction serve as key intermediates in pharmaceutical development. Dimethyl this compound is employed in the synthesis of phosphonate prodrugs and nucleotide analogs with antiviral activity [8]. The Ludwig-Eckstein phosphorylation method, which utilizes phosphite intermediates, is widely applied in the formation of triphosphates for nucleotide synthesis [3]. These compounds are essential for developing antiviral agents such as tenofovir and adefovir, which are used in the treatment of HIV and hepatitis B.
The following diagram illustrates the major application pathways for phosphite esters:
The reaction of phosphorus trichloride with methanol represents a versatile and industrially significant transformation for producing valuable phosphite esters and hydrogenphosphites. Through careful control of reaction stoichiometry, temperature, and acid scavenging, researchers can direct the reaction toward specific products with high selectivity and yield. The protocols outlined in this document provide reproducible methodologies for synthesizing both trimethyl phosphite and dimethyl this compound at laboratory and industrial scales, with comprehensive characterization data to verify product identity and purity.
The applications of these phosphite intermediates span pharmaceutical development, agricultural chemistry, and industrial material science, underscoring the continued importance of this fundamental reaction in modern chemical synthesis. Future developments in this area will likely focus on continuous processing for improved safety, catalytic approaches for enhanced sustainability, and novel derivatives with tailored properties for specialized applications. By adhering to the detailed protocols and safety considerations outlined herein, researchers can reliably exploit this chemistry to advance their synthetic objectives in drug development and materials science.
The table below summarizes three key purification methods for phosphorus-containing compounds, drawing on recent research.
| Technique | Principle | Key Optimization Parameters | Performance Data / Outcome | Primary Applications |
|---|
| Ion Exchange [1] | Swapping impurity ions with counter-ions on a solid resin. | - Resin Type: Strongly basic anion exchanger (e.g., IRA-400).
This protocol is adapted from a study on decontaminating hydrogen peroxide solutions, a method that can be extrapolated for removing anionic impurities from other sensitive matrices [1].
The diagram below illustrates the ion exchange purification process.
The purification strategy must be tailored to the specific nature of your "hydrogen phosphite" compound and its key impurities.
In industrial and chemical contexts, "hydrogenphosphite" typically refers to dialkyl hydrogen phosphites (e.g., diethyl hydrogen phosphite), which are esters of phosphorous acid with the general structure (RO)₂P(=O)H [1]. These compounds are different from phosphite salts (e.g., sodium hydrogen phosphite) and are primarily used as key intermediates in the synthesis of other organophosphorus compounds, such as phosphonates (via the Michaelis-Arbuzov reaction), which have applications as pharmaceuticals, agrochemicals, and flame retardants [1] [2].
A primary method for producing dialkyl hydrogen phosphites involves the esterification of phosphorus trichloride (PCl₃) with an alcohol, followed by hydrolysis. The following table summarizes the key steps and conditions from a 1953 patent [3].
| Step | Description | Reaction Conditions & Notes |
|---|---|---|
| Esterification | Phosphorus trichloride (PCl₃) reacts with an alcohol (e.g., methanol, ethanol) in an inert solvent (e.g., n-hexane, diethyl ether). | Temperature maintained below -5 °C to -70 °C during PCl₃ addition to control reaction exotherm and prevent decomposition [3]. |
| Hydrolysis | The reaction mixture (a phosphorochloridite) is hydrolyzed with water. | The hydrolysis reaction must be carefully controlled to manage the release of hydrogen chloride (HCl) gas [3]. |
| Separation | The crude dialkyl hydrogen phosphite is separated from the aqueous acid layer (containing HCl). | --- |
| Distillation | The crude product is purified via distillation under reduced pressure. | This step removes solvent and any by-products or unreacted starting materials to yield the final product [3]. |
The workflow below illustrates the general sequence of this production process.
Figure 1: General workflow for the production of dialkyl hydrogen phosphites via esterification and hydrolysis.
The following is a detailed methodology for the synthesis of diisopropyl methylphosphonate, which is prepared from diisopropyl hydrogen phosphite via an Arbusov rearrangement. This illustrates how a hydrogen phosphite is used in a subsequent reaction to form a final product [2].
Materials and Equipment
Procedure
Working with phosphorus compounds requires extreme caution.
The table below summarizes major impurity types and effective removal strategies based on current research.
| Impurity Type | Common Forms | Primary Removal Methods | Key Considerations |
|---|---|---|---|
| Phosphorus Impurities [1] [2] | Soluble (e.g., H₃PO₄), Insoluble (e.g., Ca₃(PO₄)₂), Co-crystalline (CaHPO₄·2H₂O) [2] | Acid leaching, Lime solidification, Dissolution-recrystallization [3] [2] | Co-crystalline phosphorus is most stubborn, requiring phase transformation for deep removal [2]. |
| Fluorine Impurities [1] [3] | Soluble fluorides, Sodium/Potassium fluosilicates [1] | Acidification & heating (conversion to HF/H₂SiF₆), Lime solidification (conversion to Ca₅(PO₄)₃F) [3] | Process generates volatile HF, requiring appropriate safety controls and scrubbing [3]. |
| Silicon Impurities [1] | Quartz (SiO₂), Sodium/Potassium Fluosilicates [1] | Physical separation (e.g., washing, filtration) [1] | High hardness of quartz can cause equipment wear [1]. |
| By-Products & Reagents [4] | Hydrogen chloride (HCl), Phosphorochloridite intermediates [4] | Vacuum treatment, Aqueous washing (e.g., with NaOH solution) [4] | Steric hindrance of reactants can increase by-product formation [4]. |
Here are detailed methodologies for two key impurity removal processes.
This method is highly effective for converting and solidifying stubborn phosphorus and fluorine impurities [3].
Step 1: Acidification
Step 2: Lime Solidification
This advanced technique uses a dissolution-recrystallization process to remove lattice-bound (co-crystalline) phosphorus and can be adapted for high-value product synthesis [2].
Principle: The process involves dissolving the crude gypsum (CaSO₄·2H₂O) and recrystallizing it into alpha-calcium sulfate hemihydrate (α-HH). This phase transformation releases phosphorus trapped in the crystal lattice into the solution, where it can be washed away [2].
Workflow: The following diagram illustrates the key stages of this recrystallization-based purification method.
Detailed Procedure [2]:
The table below summarizes key information on phosphorus compounds from the search results, which provides context for understanding decomposition pathways.
| Compound | Chemical Formula | Key Decomposition Pathways | Conditions & Catalysts | Stabilization Strategies |
|---|---|---|---|---|
| Hypophosphorous Acid [1] | H3PO2 | Disproportionates to phosphorous acid and phosphine [1]. | Heating above 110 °C [1]. | Supply as a 50% aqueous solution; store at low temperatures [1]. |
| Phosphine [2] [3] | PH3 | Can auto-ignite in air [2] [3]. | Concentration ≥1.79% vol. in air; can auto-ignite above 38°C [2] [3]. | Generate with CO2 & NH3 (e.g., from ammonium carbamate) to dilute and suppress combustion [2] [3] [4]. |
| Aluminium Phosphide [4] | AlP | Hydrolyzes violently with liquid water, generating heat and igniting phosphine [4]. | Contact with liquid water; high humidity [4]. | Formulate with zinc/zinc oxide and ammonium salts to regulate hydrolysis and lower reaction temperature [4]. |
Here are detailed methodologies based on the stabilization strategies identified in the search results.
This protocol uses a formulation to safely generate phosphine without auto-ignition, adapted from patent literature [4].
This protocol outlines practices to prevent the decomposition of hypophosphorous acid, based on its documented chemical properties [1].
The diagram below illustrates a generalized experimental workflow for preventing the decomposition of sensitive phosphorus compounds, integrating principles from the search results.
To guide your work with hydrogen phosphite, here are the core chemical principles derived from the search results:
The troubleshooting guides and data below are based on a foundational study of the anation reaction of [Co(NH₃)₅H₂O]³⁺ by H₃PO₃/H₂PO₃⁻ [1]. This reaction produces [CoH₂PO3(NH₃)₅]²⁺ and was studied in a temperature range of 60 to 80 °C and an acidity range of [H⁺] = 1.5 × 10⁻¹ M to 2.0 × 10⁻³ M [1].
Key findings from this study indicate:
H₂PO₃⁻ was found to be reactive, not H₃PO₃ [1].[Co(NH₃)₅H₂O]³⁺ and H₂PO₃⁻ was determined to be 1.5 M⁻¹ [1].| Question/Issue | Explanation/Solution | Key Parameters |
|---|---|---|
| Which species is reactive? | Only the hydrogenphosphite anion (H₂PO₃⁻) is reactive, while phosphorous acid (H₃PO₃) is not [1]. | Acidity must be controlled to favor H₂PO₃⁻ formation. |
| What is the reaction mechanism? | Data is consistent with a dissociative interchange (Id) mechanism. This suggests rate-determining dissociation of the aqua ligand [1]. | — |
| How to control reaction rate? | The rate is highly sensitive to temperature and acidity. Use the provided kinetic data to model and predict behavior under different conditions [1]. | See Table 1 for kinetic constants. |
Based on the kinetic study, the general methodology involved [1]:
[Co(NH₃)₅H₂O]³⁺, is used as the starting material.[H⁺]) and a constant ionic strength (e.g., I = 1.0 M).The following table consolidates the key numerical data from the study for easy reference [1]:
Table 1: Kinetic and Thermodynamic Parameters for the Anation Reaction
| Parameter | Value at 60 °C | Value at 70 °C | Value at 80 °C | Unit |
|---|---|---|---|---|
| Interchange Constant (ki) | 0.29 × 10⁻⁴ | 1.47 × 10⁻⁴ | 5.13 × 10⁻⁴ | s⁻¹ |
| Activation Enthalpy (ΔH≠) | — | 140 | — | kJ·mol⁻¹ |
| Activation Entropy (ΔS≠) | — | 83 | — | J·K⁻¹·mol⁻¹ |
| Outer-Sphere Association Constant | 1.5 | (constant across temperatures) | M⁻¹ |
Table 2: First Acidity Constant (Ka) of H₃PO₃ at I=1.0
| Temperature | 25 °C | 40 °C | 50 °C |
|---|---|---|---|
| 10² × Ka (M) | 4.8 | 5.2 | 5.5 |
The following diagram maps out the key stages of the experimental process, from problem identification to analysis and troubleshooting.
Experimental Troubleshooting Workflow
The workflow diagram provides a logical path for diagnosing issues. If you are facing a problem like low yield:
Q1: What are the primary factors that cause phosphite degradation in solution? Phosphite (HPO₃²⁻) is susceptible to oxidation, primarily by dissolved oxygen, especially under certain catalytic conditions [1]. Key factors influencing its stability include:
Q2: What is the typical half-life of phosphite in aqueous solution? In the absence of biological activity, radical ions, and molecular oxygen, phosphite is kinetically stable with an estimated half-life of around 0.6 million years [1]. However, in the presence of oxygen and other catalysts, this rate can increase dramatically in lab settings.
Q3: How can I prevent phosphite oxidation in my stock solutions?
The following data, derived from studies on Hydrous Ferric Oxides (HFO), is critical for understanding phosphite behavior in systems containing iron minerals [1].
Table 1: Phosphite and Phosphate Adsorption Coefficients (Kads) on HFO
| Experimental Condition | P(III) Kads (µM⁻¹) | P(V) Kads (µM⁻¹) | Notes |
|---|---|---|---|
| Deionized Water | Not reported | 0.011 | Benchmark for low ionic strength |
| Diluted Artificial Seawater (0.22 mM Si) | 0.017 | 0.039 | 10-fold dilution of seawater |
| Artificial Seawater (2.2 mM Si) | 0.021 | 0.028 | Reflects estimated Archean ocean silica levels |
Table 2: Estimated Phosphite Concentrations During the Great Oxidation Event
| Scenario | Estimated Dissolved P(III) (µM) | Percentage of Total Dissolved Inorganic Phosphorus |
|---|---|---|
| Shallow seawater at the onset of the GOE | Up to 0.17 µM | 5% to 88% |
This protocol outlines a method for evaluating phosphite stability in solution under various conditions.
Workflow Overview:
Materials:
Procedure:
The diagram below illustrates the key pathways influencing phosphite stability in a system containing iron, which is common in geological and laboratory contexts [1].
The table below summarizes key information on phosphorus compounds, which provides context for understanding the behavior of phosphite (hydrogenphosphite) in experimental conditions.
| Compound | Oxidation State | Key Temperature-Related Behavior | Relevant Context |
|---|---|---|---|
| Phosphite (HPO₃²⁻) | +3 | Up to 1000x more soluble than phosphate in water [1] [2]; more bioavailable but can inhibit fungal growth [2]. | Used as an alternative phosphorus source and fungistatic agent; its high solubility is a key experimental factor [2]. |
| Hypophosphate (H₄P₂O₆) | +4 | Disproportionates in aqueous solution (low temp); oxidizes under anhydrous conditions (350°C+), forming phosphate and phosphite [3]. | An unstable intermediate; its rapid breakdown means it is not found in natural settings, informing reaction pathway design [3]. |
| Phosphate (HPO₄²⁻) | +5 | Less soluble than phosphite; its sorption to minerals is a standard for comparison in studies [1]. | The dominant and most stable form of phosphorus on Earth; the common target for analysis [2]. |
Based on the general principles found in the research, the following workflow outlines a systematic approach to investigate the effect of temperature on a process involving phosphite. You can adapt this to your specific production method.
Since direct troubleshooting guides for "this compound production" were not available, I suggest these approaches to find more specific technical details:
A highly effective method for removing HCl from gaseous streams uses Magnesium-Aluminum Oxide (Mg–Al oxide) [1]. This approach is particularly useful for handling HCl generated during reactions, such as the thermal degradation of PVC or other chlorinated compounds.
The table below summarizes the scrubbing process and its performance:
| Aspect | Details |
|---|---|
| Scrubbing Material | Magnesium-Aluminum Oxide (Mg–Al oxide), prepared by calcining carbonate-intercalated Mg–Al Layered Double Hydroxide (LDH) at 500 °C for 2 hours [1]. |
| Key Principle | Mg–Al oxide reacts with HCl and water to form a chloride-intercalated LDH (Cl · Mg–Al LDH). The material can be regenerated by calcining the Cl · Mg–Al LDH, which releases HCl and reforms the Mg–Al oxide for reuse [1]. |
| Performance Data | Effective HCl removal was achieved with and without added water vapor. At 130 °C, removal efficiency was 82% with added water and 75% without [1]. Efficiency increases at lower temperatures [1]. |
| Advantages over Ca(OH)₂ | Avoids producing soluble CaCl₂, which creates saline leachates in landfills. This method reduces fly ash mass and extends landfill lifespan [1]. |
To illustrate a reaction that involves phosphites, here is a hydrothermal synthesis protocol for Calcium Hydrogen Phosphite (CaHPO₃), which does not produce HCl as a byproduct [2]. This provides a useful reference for handling phosphites under controlled conditions.
Workflow Overview: Calcium Hydrogen Phosphite Synthesis [2]
Procedure in Detail:
Here are solutions to some frequently encountered problems:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield of Dialkyl Hydrogen Phosphite | HCl byproduct degrading the product or shifting equilibrium unfavorably [3]. | Use an inert solvent (e.g., hexane, diethyl ether, petroleum fractions) to dissolve the reactants and remove gaseous HCl from the reaction mixture. Maintain low temperatures (e.g., -50°C to 0°C) during initial mixing [3]. |
| Product Purity Issues | Contamination from solvents or side reactions. | Employ a continuous process where alcohol is added to phosphorus trichloride in a cold, inert solvent. The HCl byproduct is vented and scrubbed, while the hydrogen phosphite product remains in solution [3]. |
| Equipment Corrosion | Exposure to moist HCl gas. | Implement the Mg–Al oxide scrubbing column described above to remove HCl from exhaust gases before they contact sensitive parts of the system [1]. |
The table below summarizes common impurities, their effects, and recommended removal methods to help you diagnose issues in your hydrogen phosphite materials [1] [2] [3].
| Impurity Type | Specific Impurity | Impact on Research & Development | Recommended Removal Methods |
|---|---|---|---|
| Metallic Ions | Iron (Fe³⁺) | Alters electronic structure & catalytic activity of bimetallic phosphites; can induce undesired side-reactions [1]. | Electrodialysis [4], Ion Exchange [4], or controlled Electrodeposition to isolate desired product [1]. |
| Phosphorus Impurities | Soluble P (e.g., H₃PO₄, Ca(H₂PO₄)₂) | Significant retarding effect on hydration & setting of gypsum-based materials; severely compromises structural integrity [3]. | Water Washing and Flotation [2]. |
| Slightly Soluble P (e.g., CaHPO₄) | Mild retarding effect; can be incorporated into the crystal lattice [3]. | Calcination (heating to high temperatures) [2]. | |
| Insoluble P (e.g., Ca₃(PO₄)₂) | Minimal observed impact on material properties [3]. | Often removed with other insoluble impurities via Filtration or Flotation [2]. | |
| Other Co-existing Impurities | Fluorine, Aluminum, Organic Silica, Carbon | Limit large-scale, high-value utilization by affecting workability, hydration, and final strength of material matrices [2]. | Size-Based Separation (e.g., Filtration), Flotation, or Chemical Precipitation [2]. |
This protocol outlines a methodology for purifying hydrogen phosphite solutions, such as those derived from industrial phosphogypsum or synthesis by-products, by targeting metallic and soluble phosphorus impurities [2] [4].
1. Principle The purification process combines ion-exchange to remove cationic metal impurities like Fe³⁺ and selective precipitation followed by filtration to eliminate soluble phosphorus species [2] [4].
2. Materials
3. Procedure
Step 1: Ion Exchange (Metals Removal)
Step 2: Soluble Phosphorus Precipitation
Step 3: Filtration
Step 4: Analysis & Verification
The following workflow diagram illustrates the core procedural steps and decision points.
Q1: Why is iron (Fe) impurity a significant concern in catalytic applications of hydrogen phosphites? Iron doping can drastically alter the local electronic structure of materials like nickel-iron hydrogen phosphites. While it may enhance activity for one reaction (e.g., Hydrogen Evolution Reaction), it can decrease activity for another (e.g., Urea Oxidation Reaction). Precise control over Fe content is therefore crucial for tuning catalytic performance [1].
Q2: What is the key difference between removing soluble versus insoluble phosphorus impurities? Soluble phosphorus impurities like H₃PO₄ require a chemical transformation, such as precipitation into an insoluble form (e.g., calcium phosphate) before physical removal. Insoluble phosphorus impurities, being solids already, can often be removed directly by physical methods like filtration or flotation [2] [3].
Q3: Are there safety considerations specific to handling hypophosphorous acid (H₃PO₂) during purification? Yes. Hypophosphorous acid is a powerful reducing agent. It should be stored in corrosion-resistant containers away from oxidizers. When heated above 110°C, it can disproportionation into phosphine (PH₃), a highly toxic gas, and phosphorous acid. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood [5] [4].
Phosphite (HPO₃²⁻) is a reduced form of phosphorus that is notably more soluble than the more common phosphate. The table below summarizes its core solubility characteristics based on current research.
| Property | Description / Value | Significance / Context |
|---|---|---|
| General Solubility | Up to 1000x more soluble than phosphate (P(V)) in presence of divalent metals [1] | Greatly enhanced bioavailability in various aqueous and marine environments. |
| Kinetic Stability | Slow breakdown rate; estimated half-life of 0.6 million years in absence of O₂, ·OH, or biological activity [1]. | Can accumulate and persist in anoxic (low-oxygen) environments, providing a long-term P reservoir. |
| Estimated Historical Concentration | Up to 0.17 µM in shallow seawater during the Great Oxidation Event, comprising 5-88% of total dissolved inorganic phosphorus [1]. | Demonstrates its potential significance as a major nutrient source in primordial ecosystems. |
Here are answers to some specific questions you might encounter during your research.
Q1: Why is my phosphite solution precipitating, even though it's known to be highly soluble?
Q2: How can I experimentally demonstrate the competitive solubility between phosphate and phosphite?
The following diagrams, generated using Graphviz, outline the general experimental workflow for studying phosphite and the relationship between its key properties.
Diagram 1: A basic workflow for preparing and troubleshooting a phosphite solution in the lab.
Diagram 2: The logical relationship between key properties of phosphite that lead to its accumulation in an environment.
The table below categorizes key classes of phosphorus(V)-containing esters, which include hydrogenphosphite derivatives, based on a review of market-approved drugs and compounds in clinical studies [1].
| Class Name | General Structure | Key Characteristics | Example Drug(s) | Clinical Indication |
|---|---|---|---|---|
| Phosphomonoester | R-O-PO(O⁻)₂ | Prodrug strategy; improves aqueous solubility; activated by alkaline phosphatase in vivo [1]. | Clindamycin phosphate (Cleocin) [1], Fosfluconazole (Prodif) [1] | Bacterial infections, Fungal infections |
| Phosphodiester | R-O-PO(O⁻)-O-R' | Often derived from essential biomolecules like nucleotides [1]. | - | - |
| Phosphonate | R-PO(OR')₂ | P-C bond; resistant to hydrolysis; common in antiviral agents [1] [2]. | Foscarnet, Cidofovir [2] | DNA virus and retrovirus infections |
| Phosphinate | R₂PO(OR') | P-C bonds; can inhibit metalloproteases [2]. | - | - |
| Bisphosphonate | R₂PO(OR')-P(O)(OR')₂ | P-C-P backbone; targets bone mineral density [1]. | Dronates [2] | Osteoporosis |
| Phosphoramidate | R-O-PO(NR'₂)(OR") | Contains P-N bond; used in prodrug approaches [1]. | - | - |
Hydrolysis stability is a critical parameter in drug design. The following table summarizes experimental data and conditions for the hydrolysis of various P-esters, primarily compiled from a 2021 review [2].
| Ester Type | Example Compound | Hydrolysis Conditions | Reaction Time | Yield | Key Findings |
|---|---|---|---|---|---|
| Phosphinate | Methyl methyl-arylphosphinates [2] | 1-9 M HClO₄, 67-108°C [2] | Varies with conditions | High | Optimal rate at 6-7 M HClO₄ [2]. |
| Phosphinate | β-Carboxamido-substituted Phosphinate [2] | Trifluoroacetic Acid (TFA)/H₂O [2] | Not Specified | Quantitative | Gentle method for acid-sensitive substrates [2]. |
| Phosphinate | Ethyl Phosphinate (GABAᵦ antagonist) [2] | Concentrated HCl, 100°C [2] | 24 hours | High | Demonstrates stability to harsh conditions [2]. |
| Phosphinate | Phosphoryl Analogues of Glycine [2] | 15-20% HCl, Reflux [2] | 6-7 hours | 94% | Enzymatic hydrolysis (α-chymotrypsin, 37°C) also achieved quantitative yield under milder conditions [2]. |
| Phosphonate | Various Dialkyl Phosphonates [2] | Concentrated HCl or HBr, ~100°C [2] | Several hours | Moderate to High | HBr is often more efficient than HCl [2]. |
| Phosphonate | Various Dialkyl Phosphonates [2] | Trimethylsilyl halides (TMSBr, TMSI) [2] | Room Temperature | High | Mild dealkylation method; ideal for base- or acid-sensitive molecules [2]. |
Detailed Experimental Protocol: Acidic Hydrolysis of Phosphinates/Phosphonates [2] A common procedure for acidic hydrolysis is as follows:
Accurate determination of phosphorus compounds in complex matrices is non-trivial. The table below compares common analytical techniques [3].
| Technique | Application Focus | Key Advantage | Key Limitation |
|---|---|---|---|
| Spectrophotometry (e.g., Molybdenum Blue) | Total P / Inorganic P [3] | Low cost, widely established [3]. | Significant interference, requires complete sample digestion [3]. |
| ICP-OES/ICP-MS | Total Elemental P [3] | High throughput, sensitive [3]. | Requires sample digestion; does not speciate P compounds [3]. |
| ³¹P NMR Spectroscopy | Speciation of P compounds [3] | Can identify and quantify different P species in a mixture without separation [3]. | Higher limit of detection, requires specialized expertise [3]. |
| XRF, SIMS/nanoSIMS | Imaging of P in tissues [3] | Provides spatial distribution of P in biological matrices [3]. | Expensive instrumentation [3]. |
Phosphorus esters play fundamental roles in biology. Organophosphorus esters are involved in ubiquitous biochemical processes, including bioenergy and signal transductions, and are constituents of genetic material [4]. The reactivity of these compounds is crucial to their function.
The diagram below illustrates the central role of Reactive Oxygen Species (ROS) in mediating cell death, a key pathway where cellular stress signals can be triggered, and which some pharmaceutical agents aim to target [5].
Phosphorus-containing functional groups are a cornerstone in medicinal chemistry, primarily used in two strategies [1]:
The table below summarizes analytical techniques identified in the search results for studying phosphite and related compounds:
| Analytical Technique | Application Context | Key Findings/Performance | Citation |
|---|---|---|---|
| Microscale Thermophoresis (MST) | Binding affinity of phosphite to bacterial transporter proteins | Measured dissociation constants (Kd) in nanomolar range (e.g., ~50-240 nM); demonstrates ultra-high affinity and specificity [1]. | |
| Isothermal Titration Calorimetry (ITC) | Independent verification of phosphite binding affinity | Kd = 289 ± 64 nM; confirmed results from MST [1]. | |
| X-ray Photoelectron Spectroscopy (XPS) | Surface interaction of phosphorus-based additives (e.g., Dibutyl Hydrogen Phosphite) with iron | Confirmed strong chemisorption and molecular dissociation on metal surfaces [2]. | |
| Quartz Crystal Microbalance (QCM) | Adsorption behavior of phosphorus-based anti-wear additives | Revealed differences in adsorption and deposit formation across temperatures [2]. | |
| HPLC with UV Detection | General bioanalytical method development (indirect reference) | Framework for robust method development using QbD and Hansen Solubility Parameters [3]. | |
| IC-ICP-MS | Analysis of phosphite | Method validation with chlorine removal; specific details within linked dataset [4]. |
For validating an analytical method for hydrogenphosphite, you should follow established regulatory guidelines such as ICH Q2(R1) [5]. The following workflow outlines the core parameters and process.
Here are the typical acceptance criteria for these key validation parameters [6] [5]:
To advance your project, here are the most relevant insights from current research and suggestions for next steps:
This method, developed for environmental and chemical analysis, provides a robust approach for quantifying phosphite with high sensitivity and accuracy using an ¹⁸O-labeled HPO₃²⁻ internal standard [1].
The workflow and detailed protocol are summarized in the diagram and table below.
Figure 1: IC/MS/MS Workflow for Phosphite Analysis. The workflow involves sample separation via Ion Chromatography, followed by selective detection using tandem Mass Spectrometry. The ¹⁸O-labeled internal standard (in red) is added early to correct for sample loss and matrix effects [1].
| Protocol Step | Description | Key Details from Method |
|---|---|---|
| Internal Standard | Use of an ¹⁸O-labeled HPO₃²⁻ internal standard. | Corrects for matrix effects and procedural losses; added to the sample prior to analysis [1]. |
| Separation | Ion Chromatography (IC). | Separates phosphite from other ions in the sample matrix to reduce interference [1]. |
| Detection & Quantification | Tandem Mass Spectrometry (MS/MS). | Detects the target analyte based on its mass-to-charge ratio (m/z) and uses specific fragment ions for confident identification and accurate quantification [1]. |
To adapt this method for spectroscopic validation in a pharmaceutical context, consider the following points:
The Cellular Thermal Shift Assay (CETSA) and related methods are central to modern drug discovery for measuring target engagement and protein thermal stability in a label-free manner [1] [2]. The core principle is that a ligand binding to a target protein often enhances the protein's thermal stability, which can be quantified as a shift in its melting temperature (Tm) [1].
The table below compares the main thermal shift assay formats based on your search results.
| Method | Principle | Experimental Context | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Differential Scanning Fluorimetry (DSF) [2] | Uses fluorescent dye to track protein unfolding with temperature gradient. | Purified recombinant protein in a plate-based format. | Very high throughput, simple setup, ideal for initial compound screening [2]. | Requires purified protein; dye can interfere with some buffer components or compounds [2]. |
| Cellular Thermal Shift Assay (CETSA) [1] [2] | Measures heat-induced protein aggregation in cells or lysates. | Whole cells or cell lysates. | Studies target engagement in a physiologically relevant context [1] [2]. | Compound must cross cell membrane in intact cell format; more complex than DSF [2]. |
| Mass Spectrometry CETSA (MS-CETSA) / Thermal Proteome Profiling (TPP) [1] | Uses mass spectrometry to detect thermal stability changes across thousands of proteins. | Intact cells or cell lysates. | Unbiased, proteome-wide discovery of drug targets and off-target effects [1]. | Resource-intensive; requires advanced instrumentation and data processing expertise [1]. |
A general workflow for thermal shift assays is outlined below. Specific details such as buffer composition, heating rate, and detection method vary between DSF and CETSA [1] [2].
The following table summarizes three distinct protocols for synthesizing hydrogen phosphite compounds, ranging from simple inorganic salts to complex bimetallic electrocatalysts.
| Compound Synthesized | Synthesis Method | Key Reagents & Quantities | Reaction Conditions | Yield & Key Outcomes | Primary Application/Context |
|---|---|---|---|---|---|
| Calcium Hydrogen Phosphite (CaHPO₃) [1] | Hydrothermal | 2.36 g (10.0 mmol) Ca(NO₃)₂·4H₂O; 0.52 g (6.0 mmol) H₃PO₃; 0.47 g (4.0 mmol) NH₄ClO₄; 4.0 g 15N NH₄OH; 10 mL H₂O [1] | Heated at 473 K (200°C) for 7 days in a Teflon-lined stainless steel vessel [1] | 93% yield; "sparkling colourless prisms" suitable for single-crystal X-ray diffraction [1] | Structural analysis and exploration of inorganic materials [1] |
| Nickel-Iron Hydrogen Phosphite (NiₓFe₁₋ₓ(H₂PO₂)₂) [2] | Electrodeposition | Solution containing Ni²⁺, Fe³⁺, and H₂PO₂⁻ ions [2] | One-step electrodeposition onto a Nickel Foam substrate at room temperature [2] | Forms an amorphous bimetallic structure; enhances electrocatalytic activity [2] | Electrocatalyst for energy-saving hydrogen production [2] |
| Dialkyl Hydrogen Phosphites [3] | Patent-based Chemical Synthesis | Phosphorus trichloride (PCl₃) and alcohols [3] | Utilizes a solvent (e.g., n-hexane) and controlled addition to manage exothermic reaction; involves refrigeration and separation steps [3] | Aims for high-purity liquid esters (e.g., diethyl hydrogen phosphite) [3] | Industrial-scale production of organophosphorus compounds [3] |
For researchers looking to replicate these syntheses, here are the expanded methodological details.
This method is ideal for growing high-quality single crystals for structural determination.
This modern method produces amorphous materials with tunable properties for electrochemistry.
For your comparison guides, the experimental performance of these synthesized compounds is crucial. The bimetallic nickel-iron hydrogen phosphite shows significant promise in energy applications.
When validating these or any new synthesis protocols, consider the following steps based on the practices evident in the literature:
To help visualize the two main synthesis pathways, the following diagrams outline the key steps.